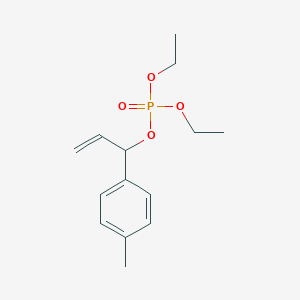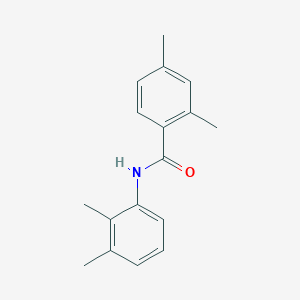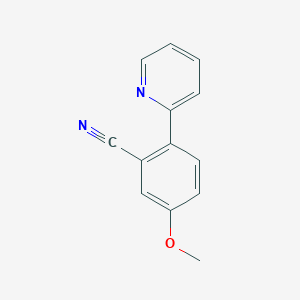
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- typically involves the bromination of carbazole derivatives. One common method is the reaction of carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can convert the brominated compound to its corresponding non-brominated form.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Non-brominated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis .
Biology
It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .
Medicine
Carbazole derivatives, including 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)-, have shown promise in medicinal chemistry. They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The bromine atom in the compound may enhance its binding affinity to these targets, leading to increased biological activity .
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazol-3-ol: A hydroxylated derivative of carbazole with similar biological activities.
3-Bromo-9H-carbazole: A brominated carbazole derivative with applications in organic synthesis.
4-Hydroxycarbazole: Another hydroxylated carbazole derivative used in biochemical research.
Uniqueness
9H-Carbazol-4-ol, 3-bromo-9-(phenylmethyl)- is unique due to the presence of both a bromine atom and a phenylmethyl group. This combination of functional groups enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
827340-32-9 |
|---|---|
Fórmula molecular |
C19H14BrNO |
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
9-benzyl-3-bromocarbazol-4-ol |
InChI |
InChI=1S/C19H14BrNO/c20-15-10-11-17-18(19(15)22)14-8-4-5-9-16(14)21(17)12-13-6-2-1-3-7-13/h1-11,22H,12H2 |
Clave InChI |
JTHITUXXGQAADM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C4=CC=CC=C42)C(=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)


![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)


![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)


![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)


